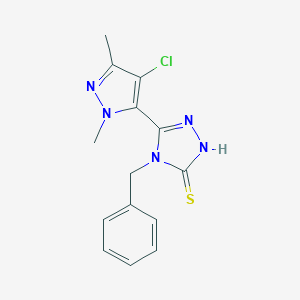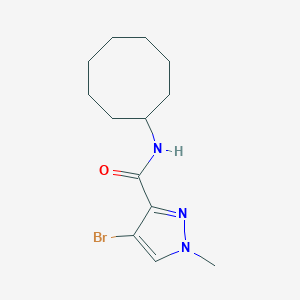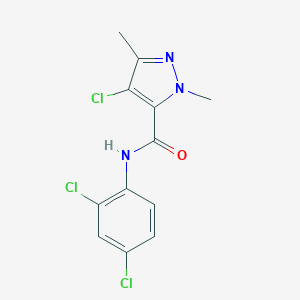
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, also known as BCTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTT is a member of the 1,2,4-triazole family of compounds, which are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
科学研究应用
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). This compound has also been studied for its anticancer properties, with promising results in preclinical studies.
作用机制
The mechanism of action of 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve inhibition of key enzymes involved in various biological processes. This compound has been shown to inhibit bacterial DNA gyrase, which is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. In addition, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of viral replication, and induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory properties, with potential applications in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its potent antimicrobial and antiviral activity, as well as its potential anticancer properties. However, this compound also has some limitations, including its toxicity and potential side effects, as well as its limited solubility in aqueous solutions.
未来方向
There are several future directions for 4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol research, including the development of more efficient synthesis methods, the optimization of its biological activity, and the exploration of its potential applications in various scientific research fields. This compound may also have potential applications in the development of new antimicrobial, antiviral, and anticancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
4-benzyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can be synthesized via a multistep reaction starting from 4-chloro-1,3-dimethyl-5-nitropyrazole. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then treated with benzyl bromide in the presence of potassium carbonate to obtain the benzylated intermediate. The final step involves the cyclization of the intermediate using thiosemicarbazide in the presence of sulfuric acid to yield this compound.
属性
分子式 |
C14H14ClN5S |
|---|---|
分子量 |
319.8 g/mol |
IUPAC 名称 |
4-benzyl-3-(4-chloro-2,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5S/c1-9-11(15)12(19(2)18-9)13-16-17-14(21)20(13)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,17,21) |
InChI 键 |
LMNAYEWTJMHLAW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C2=NNC(=S)N2CC3=CC=CC=C3)C |
规范 SMILES |
CC1=NN(C(=C1Cl)C2=NNC(=S)N2CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)



![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)


![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
